ONO-AE3-240 is a synthetic organic compound recognized for its role as a selective antagonist of the prostaglandin E2 receptor subtype EP3. Prostaglandin E2 is a bioactive lipid that plays a significant role in various physiological processes, including inflammation, pain perception, and tumor progression. Research into ONO-AE3-240 has highlighted its potential therapeutic applications, particularly in cancer research and pain management. The compound has garnered attention due to its specificity in targeting the EP3 receptor, which is implicated in several pathological conditions.
ONO-AE3-240 was developed as part of a series of compounds aimed at exploring the role of prostaglandin E2 receptors in various biological processes. Its classification falls under pharmacological agents that target G-protein-coupled receptors, specifically those involved in inflammatory and tumorigenic pathways. The compound is categorized as an antagonist due to its ability to inhibit the action of prostaglandin E2 at the EP3 receptor site.
The synthesis of ONO-AE3-240 involves several intricate steps that begin with the preparation of key intermediates. The general synthetic route includes:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
The molecular formula of ONO-AE3-240 is , with a molecular weight of 531.6 g/mol. Its IUPAC name is 2-[[2-[(4-methyl-2-naphthalen-1-ylpentanoyl)amino]-4-(pyrazol-1-ylmethyl)phenyl]methyl]benzoic acid. The structural representation reveals a complex arrangement featuring multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C34H33N3O3 |
Molecular Weight | 531.6 g/mol |
IUPAC Name | 2-[[2-[(4-methyl-2-naphthalen-1-ylpentanoyl)amino]-4-(pyrazol-1-ylmethyl)phenyl]methyl]benzoic acid |
InChI Key | WXTQSWUTEXDKIF-UHFFFAOYSA-N |
ONO-AE3-240 can participate in various chemical reactions that modify its functional groups:
Common reagents utilized in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
ONO-AE3-240 exerts its pharmacological effects by selectively antagonizing the prostaglandin E2 receptor subtype EP3. This receptor is a G-protein-coupled receptor that mediates several intracellular signaling pathways associated with inflammation and pain perception.
The mechanism involves:
In experimental studies, ONO-AE3-240 has demonstrated median inhibitory concentrations as low as 1.5 nM for mouse EP3 receptors, indicating its potency .
The physical properties of ONO-AE3-240 include:
The compound's solubility profile indicates it can be dissolved in organic solvents such as ethanol at concentrations around 50 mM for experimental applications .
ONO-AE3-240 has been extensively studied for its potential applications in various fields:
ONO-AE3-240 is a potent and selective antagonist of the prostaglandin E2 (PGE₂) EP3 receptor subtype, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi proteins. Its antagonism involves competitive inhibition of PGE₂ binding at the orthosteric site, thereby suppressing constitutive receptor activity and downstream signaling [9] [10]. The EP3 receptor exhibits high basal activity due to spontaneous Gαi coupling, leading to reduced cyclic AMP (cAMP) production. ONO-AE3-240 reverses this suppression, restoring cAMP levels and modulating pathways linked to inflammation and apoptosis [1] [5].
The subtype specificity arises from ONO-AE3-240’s affinity for EP3’s transmembrane helical bundle. Key residues in helices 2, 3, and 7 form hydrogen bonds and hydrophobic interactions with the antagonist’s carboxamide and biphenyl groups, a binding motif distinct from other EP receptors [7] [9]. This interaction is critical for displacing PGE₂, which requires a larger binding pocket for its carboxylate and hydroxyl groups.
Table 1: Key Binding Interactions of ONO-AE3-240 with EP3 Receptor
Structural Domain | Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Transmembrane Helix 2 | Arg³²⁵, Tyr³³⁰ | Hydrogen bonding | Stabilizes antagonist-receptor complex |
Transmembrane Helix 7 | Trp³⁴⁵ | Hydrophobic packing | Blocks PGE₂ access to binding cleft |
Extracellular Loop 2 | Ser¹⁰⁷ | Van der Waals forces | Enhances binding specificity for EP3 |
ONO-AE3-240 demonstrates exceptional selectivity (>1,000-fold) for EP3 over other prostanoid receptors (EP1, EP2, EP4, FP, TP) [3] [6]. Functional assays confirm:
This selectivity arises from ONO-AE3-240’s bulky aromatic structure (molecular weight: 531.25 g/mol), which sterically hinders engagement with smaller binding pockets of non-EP3 receptors. For example, EP4’s compact binding cleft cannot accommodate the compound’s naphthalene ring, while EP1 lacks key residues for hydrophobic anchoring [3] [9].
Table 2: Selectivity Profile of ONO-AE3-240 Across Prostanoid Receptors
Receptor | Species | Assay System | IC₅₀ (nM) | Selectivity Ratio (vs. EP3) |
---|---|---|---|---|
EP3 | Human | cAMP inhibition | 3.2 | 1 (Reference) |
EP1 | Guinea pig | Calcium flux | >10,000 | >3,125-fold |
EP4 | Human | cAMP induction | >30,000 | >9,375-fold |
TP | Human | Platelet aggregation | >100,000 | >31,250-fold |
FP | Human | IP₃ accumulation | 15,000 | 4,688-fold |
The human EP3 receptor (PTGER3 gene) encodes eight splice isoforms (EP3₁–EP3₈) differing in C-terminal tails, which dictate G-protein coupling specificity. ONO-AE3-240 binds all isoforms with similar affinity but exhibits nuanced functional effects due to isoform-specific signaling:
ONO-AE3-240’s carboxylic acid moiety is essential for ionic bonding with Arg³²⁵ in EP3’s helix 2, while its tetrahydroquinoline group occupies a hydrophobic subpocket formed by Trp³⁴⁵ and Leu³⁴⁸. Mutagenesis studies confirm that replacing Trp³⁴⁵ with alanine reduces ONO-AE3-240 affinity by 90%, underscoring its role in anchoring the ligand [7] [9].
Additionally, the compound’s membrane permeability (logP: 7.59) facilitates tissue penetration, enabling efficacy in cerebral ischemia and inflammatory pain models without affecting hemodynamic parameters (e.g., blood pressure, cerebral blood flow) [1] [5]. This property stems from its lipophilic biphenyl extensions, which enhance partitioning into lipid bilayers adjacent to EP3 receptors.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7